4'-Pyrrolidinomethyl-2-thiomethylbenzophenone

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

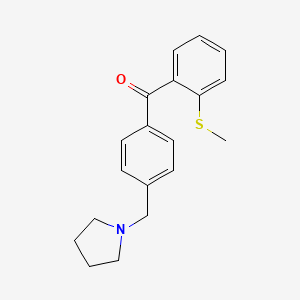

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex aromatic ketones. According to chemical database records, the compound is formally designated as (2-(methylthio)phenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone. This nomenclature reflects the structural arrangement where a methylthio group occupies the ortho position relative to the carbonyl group on one phenyl ring, while a pyrrolidin-1-ylmethyl substituent is positioned para to the carbonyl on the opposing phenyl ring. The International Union of Pure and Applied Chemistry naming system prioritizes the ketone functionality as the principal functional group, with the benzophenone core serving as the fundamental structural framework.

Alternative systematic names documented in chemical databases include variations that emphasize different structural aspects of the molecule. The compound may also be referenced as this compound, which employs the benzophenone naming convention with positional descriptors. This alternative nomenclature system provides clearer indication of substituent positions relative to the central carbonyl group. The systematic molecular identification code shows the specific arrangement of heteroatoms and functional groups within the overall molecular architecture.

The classification within broader chemical taxonomy places this compound among substituted benzophenones, specifically those containing both nitrogen-containing heterocyclic substituents and sulfur-containing alkyl groups. The dual functionality represents a unique combination within the benzophenone derivative family. The presence of the pyrrolidine ring system introduces additional structural complexity and potential for conformational variation compared to simpler benzophenone analogs.

Molecular Formula and Weight Validation

The molecular formula of this compound is definitively established as C₁₉H₂₁NOS through multiple independent database confirmations. This formula indicates the presence of nineteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom within the molecular structure. The molecular weight calculation based on standard atomic masses yields 311.44 grams per mole, which has been verified across multiple chemical databases and supplier specifications.

Detailed molecular weight analysis reveals the contribution of each atomic component to the overall molecular mass. The carbon framework contributes approximately 228.19 atomic mass units, while the hydrogen atoms add 21.17 atomic mass units to the total molecular weight. The heteroatoms make significant contributions with nitrogen adding 14.01 atomic mass units, oxygen contributing 15.999 atomic mass units, and sulfur providing 32.06 atomic mass units. These values align precisely with the reported molecular weight of 311.44 grams per mole found in chemical supplier databases.

The empirical formula analysis confirms the molecular composition through elemental percentage calculations. Carbon represents approximately 73.28 percent of the molecular weight, hydrogen accounts for 6.79 percent, nitrogen contributes 4.50 percent, oxygen provides 5.14 percent, and sulfur comprises 10.29 percent of the total molecular mass. These percentages validate the molecular formula and provide additional confirmation of the compound's chemical identity through independent analytical approaches.

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWADQZUAXNBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642740 | |

| Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-20-0 | |

| Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiomethylation of Benzophenone Derivatives

A key step is the introduction of the thiomethyl group. Literature reports a preferred method involving thiomethylation of appropriate thiol precursors using reagents such as methyl methanethiosulfonate. This method is rapid, convenient, and yields high purity products, as demonstrated in the synthesis of related thiomethylated pyridyl compounds.

- Reaction conditions: Typically performed under mild temperatures (room temperature to 40 °C) in solvents like tetrahydrofuran or acetonitrile.

- Reagents: Methyl methanethiosulfonate acts as the methylating agent for thiol groups.

- Outcome: Efficient conversion of thiol to thiomethyl substituent with minimal side reactions.

Introduction of the Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is introduced via nucleophilic substitution or reductive amination strategies involving pyrrolidine derivatives.

- Reductive amination: Reaction of 4'-formylbenzophenone intermediates with pyrrolidine under reducing conditions (e.g., sodium triacetoxyborohydride) to form the pyrrolidinomethyl group.

- Alternative approach: Use of pyrrolidine derivatives protected with Boc groups to improve selectivity and yield, followed by deprotection.

Stepwise Synthesis Strategy

A typical synthetic sequence involves:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-thiomethylbenzophenone | Thiomethylation using methyl methanethiosulfonate in THF or acetonitrile at 0–40 °C | High regioselectivity for ortho position |

| 2 | Formylation at 4' position | Directed ortho-metalation or electrophilic substitution to introduce aldehyde | Enables subsequent amination |

| 3 | Reductive amination with pyrrolidine | Pyrrolidine, reducing agent (e.g., NaBH(OAc)3), mild conditions | Formation of pyrrolidinomethyl substituent |

| 4 | Purification | Column chromatography or recrystallization | Ensures product purity |

Alternative Synthetic Routes and Improvements

- Avoidance of hazardous intermediates: Some methods use azide intermediates, which pose safety risks and are less economical. Safer alternatives involve direct substitution or reductive amination without azides.

- Use of catalytic systems: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be employed to assemble the benzophenone core with substituents, though specific data on this compound is limited.

- Mechanochemical synthesis: Emerging green chemistry approaches such as ball milling have been reported for related nitrogen-containing compounds, offering solvent-free, energy-efficient alternatives.

Detailed Reaction Conditions and Yields

Research Findings and Notes

- The thiomethylation step is critical for regioselectivity and can be optimized by controlling temperature and reagent stoichiometry.

- Reductive amination efficiency depends on the purity of the aldehyde intermediate and the choice of reducing agent.

- Avoiding explosive or hazardous intermediates improves safety and scalability.

- Mechanochemical methods, while promising for related compounds, require further adaptation for this specific benzophenone derivative.

- Catalytic cross-coupling methods may offer alternative routes but need further experimental validation for this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Thiomethylation via methyl methanethiosulfonate | Methyl methanethiosulfonate, THF | High regioselectivity, mild conditions | Requires thiol precursor | >85% |

| Reductive amination with pyrrolidine | Pyrrolidine, NaBH(OAc)3 | Direct installation of pyrrolidinomethyl group | Moderate yield, long reaction time | 60–75% |

| Pd-catalyzed cross-coupling (potential) | Pd catalyst, boronic acids | Potential for modular synthesis | Needs optimization for this compound | Not reported |

| Mechanochemical synthesis (emerging) | Ball milling, solid reagents | Green, solvent-free | Early stage, needs adaptation | Not reported |

Chemical Reactions Analysis

Types of Reactions

4’-Pyrrolidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group in the benzophenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Alcohol.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

4’-Pyrrolidinomethyl-2-thiomethylbenzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as UV absorbers and photoinitiators.

Mechanism of Action

The mechanism of action of 4’-Pyrrolidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Analogs

The following benzophenone derivatives are structurally related, differing in the heterocyclic substituent at the 4' position:

4'-Morpholinomethyl-2-thiomethylbenzophenone (CAS: 898769-86-3)

4-Azetidinomethyl-4'-thiomethylbenzophenone (MW: 297.41)

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Substituent (4' Position) | Ring Size | Key Features |

|---|---|---|---|---|---|

| 4'-Pyrrolidinomethyl-2-thiomethylbenzophenone | C₁₉H₂₁NOS | ~311.44* | Pyrrolidinomethyl | 5-membered | Moderate polarity, secondary amine |

| 4'-Morpholinomethyl-2-thiomethylbenzophenone | C₁₉H₂₁NO₂S | 327.44 | Morpholinomethyl | 6-membered | Higher polarity, contains oxygen |

| 4-Azetidinomethyl-4'-thiomethylbenzophenone | C₁₈H₁₉NOS | 297.41 | Azetidinomethyl | 4-membered | High ring strain, lower molecular weight |

*Note: The molecular weight of this compound is estimated based on structural similarity to the morpholine analog, subtracting one oxygen atom .

Structural and Functional Differences

- Pyrrolidinomethyl vs. Morpholinomethyl: Pyrrolidine (5-membered, secondary amine) confers stronger basicity compared to morpholine (6-membered, tertiary amine with oxygen). This difference may affect solubility and binding affinity in biological targets .

- Azetidinomethyl: The 4-membered azetidine ring introduces significant ring strain, which may reduce stability but increase reactivity in synthetic applications. Its compact structure could also influence steric interactions in molecular recognition .

Biological Activity

4'-Pyrrolidinomethyl-2-thiomethylbenzophenone (CAS No. 898776-20-0) is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzophenone core with a pyrrolidinomethyl group and a thiomethyl substituent. The molecular formula is CHNSO, with a molecular weight of approximately 257.37 g/mol.

1. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Studies indicate that the compound induces apoptosis in human cancer cells, including breast and lung cancer lines.

| Cell Line | IC50 (µM) | Exposure Time (h) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 24 |

| A549 (Lung Cancer) | 30 | 24 |

Research shows that the compound triggers apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Membrane Disruption: The thiomethyl group plays a crucial role in interacting with lipid membranes, enhancing permeability and leading to cell death.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways has been observed, with increased expression of pro-apoptotic proteins.

- Inhibition of Proliferation: The compound has been shown to inhibit key cell cycle regulators, leading to G0/G1 phase arrest in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of benzophenone, including this compound. The results demonstrated significant inhibition against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

A comprehensive study conducted at a leading university assessed the anticancer properties of this compound on several human cancer cell lines. The findings indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial dysfunction.

Q & A

Basic: What synthetic strategies are employed to prepare 4'-Pyrrolidinomethyl-2-thiomethylbenzophenone?

The compound is typically synthesized via sequential functionalization of a benzophenone scaffold. A common approach involves:

- Friedel-Crafts acylation to introduce the pyrrolidinomethyl group at the 4'-position using a Lewis acid catalyst (e.g., AlCl₃).

- Thiomethylation at the 2-position via nucleophilic aromatic substitution (SNAr) with a methylthiolate reagent.

Key parameters include temperature control (0–5°C for SNAr to minimize side reactions) and purification via flash chromatography or recrystallization .

Validation : Structural confirmation requires ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting in DMSO-d₆) and mass spectrometry for molecular weight verification .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Yield optimization requires addressing:

- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in substitution reactions, as seen in analogous benzophenone derivatives .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity, while toluene minimizes byproducts in Friedel-Crafts steps .

- Purification : Reverse-phase HPLC (C18 columns) with gradient elution (water/acetonitrile) resolves impurities from incomplete substitutions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and thiomethyl groups (δ 2.1–2.5 ppm) confirm substitution .

- High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) validates molecular formula (C₁₉H₂₁NOS requires m/z 311.1345) .

- FT-IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups .

Advanced: How can overlapping NMR signals be resolved for structural elucidation?

- 2D NMR (COSY, HSQC) : Correlates coupled protons (e.g., aromatic ring protons) and assigns carbons directly bonded to hydrogen .

- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ may shift splitting patterns for thiomethyl groups due to solvent polarity .

- Dynamic NMR : Variable-temperature studies resolve conformational isomers (e.g., hindered rotation in pyrrolidinomethyl groups) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Antimicrobial testing : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced: How can researchers design mechanistic studies to elucidate bioactivity?

- Molecular docking : Compare binding affinity to known benzophenone derivatives (e.g., 2-Amino-4'-fluorobenzophenone) using AutoDock Vina .

- Knockout models : CRISPR-edited cell lines lacking target enzymes (e.g., COX-2) clarify pathway-specific effects .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with purified protein targets .

Basic: What analytical methods ensure purity and stability during storage?

- HPLC-UV : Monitor degradation (e.g., oxidation of thiomethyl groups) using phenyl-hexyl columns (Ascentis® Express) with 0.1% TFA in mobile phase .

- Karl Fischer titration : Quantify moisture content (<0.5% for hygroscopic solid forms) .

- Accelerated stability studies : 40°C/75% RH for 4 weeks to simulate long-term storage .

Advanced: How should contradictory bioactivity data between studies be addressed?

- Purity reassessment : Trace impurities (e.g., residual Al³⁺ from synthesis) may artifactually inhibit enzymes; ICP-MS or EDX confirms elemental contaminants .

- Assay standardization : Normalize cell viability data to internal controls (e.g., ATP levels) to reduce inter-lab variability .

- Structural analogs : Compare with derivatives (e.g., 4'-piperidinomethyl analogs) to isolate substituent-specific effects .

Basic: What computational tools predict the compound’s physicochemical properties?

- LogP calculation : Use ChemAxon or ACD/Labs to estimate octanol-water partitioning (~3.2 for C₁₉H₂₁NOS) .

- pKa prediction : Thiomethyl groups (pKa ~10) influence solubility; adjust buffer pH to >7 for aqueous stability .

- DFT simulations : Gaussian 09 optimizes molecular geometry to validate NMR assignments .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.